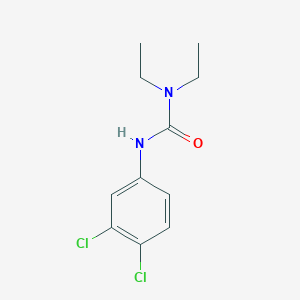

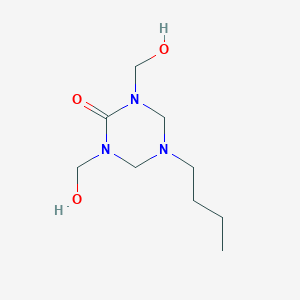

1-(5-Nitrofuran-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

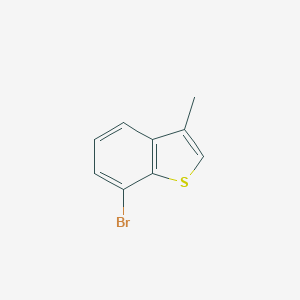

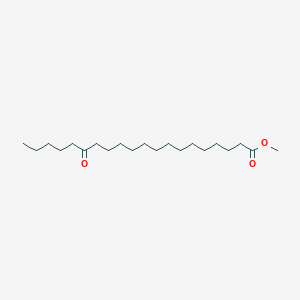

“1-(5-Nitrofuran-2-yl)ethanol” is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen and four carbon atoms . Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used in the synthesis of biologically active substances .

Synthesis Analysis

The synthesis of carbonyl-containing nitrofurans involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives . For example, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of “1-(5-Nitrofuran-2-yl)ethanol” can be analyzed using computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies . The charge distribution in the nitrofurans and their nitroso derivatives was concentrated in the Furan-nitro group, which explains the antibacterial properties .

Chemical Reactions Analysis

The main approaches to the preparation of these compounds are the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Nitrofuran-2-yl)ethanol” can be analyzed using computational chemistry. The optimized structures often correspond to a substance found in nature .

作用機序

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

将来の方向性

Due to the accelerated emergence of drug-resistant bacterial strains, better techniques are needed to enable intelligent antibiotic design . Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance . Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism . This may aid in the creation of more effective and secure antimicrobial agents .

特性

IUPAC Name |

1-(5-nitrofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGBOXNOCHXRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Nitrofuran-2-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)